![molecular formula C18H14N2O5 B14224719 2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- CAS No. 779327-09-2](/img/structure/B14224719.png)
2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a furan ring, a nitro group, and a phenylmethoxyphenyl moiety. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by the introduction of the phenylmethoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing automated reactors and continuous flow systems to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine or tetrahydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring and phenylmethoxyphenyl moiety contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxamide, N-methyl-: Similar structure but lacks the nitro and phenylmethoxyphenyl groups.
5-Nitro-2-furancarboxylic acid: Contains a nitro group but differs in the functional groups attached to the furan ring.
Uniqueness
2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]- stands out due to its combination of a nitro group, a furan ring, and a phenylmethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
779327-09-2 |
|---|---|
Formule moléculaire |
C18H14N2O5 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
5-nitro-N-(3-phenylmethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14N2O5/c21-18(16-9-10-17(25-16)20(22)23)19-14-7-4-8-15(11-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,21) |
Clé InChI |
RCNJNHDNXGLKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


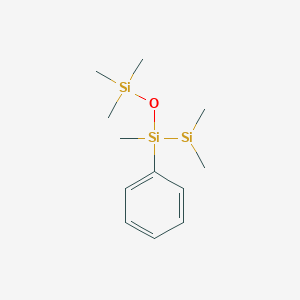
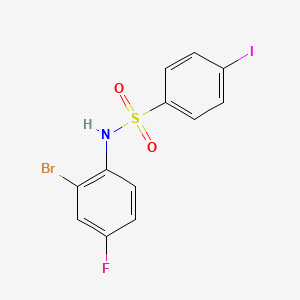
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
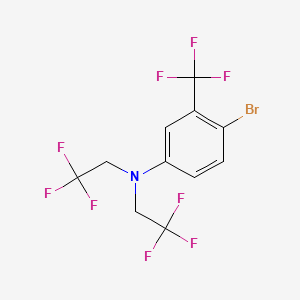
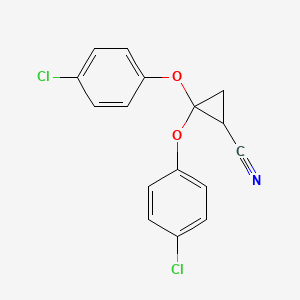
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
propanedioate](/img/structure/B14224684.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
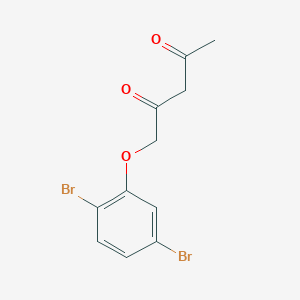
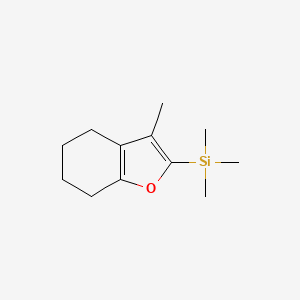
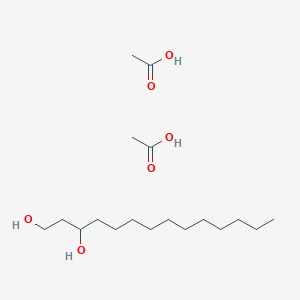
![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)
